molecular formula C19H22N6O5 B2965295 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 877617-07-7

2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

Katalognummer B2965295
CAS-Nummer: 877617-07-7
Molekulargewicht: 414.422
InChI-Schlüssel: LYXLJXQYAHFFRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The 2,4-dimethoxyphenyl group could potentially be introduced using a Friedel-Crafts alkylation or a similar reaction . The pyrimido[2,1-f]purin-3(4H)-yl group might be synthesized through a multi-step process involving the condensation of appropriate precursors .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar, while the phenyl ring might have some degree of rotational freedom. The presence of the acetamide group could also introduce additional hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The aromatic ether could undergo electrophilic aromatic substitution, while the amide could participate in acylation or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple polar groups and the capability for hydrogen bonding might make it relatively polar and potentially soluble in polar solvents .

Wissenschaftliche Forschungsanwendungen

Fluorescent N-/purin-6-yl/pyridinium Salts in Oligonucleotide Synthesis

Research on fluorescent N-/purin-6-yl/pyridinium salts, which are formed during the synthesis of oligonucleotides, highlights their potential application in biochemistry and molecular biology. These compounds, emerging as side-products, exhibit high reactivity and can lead to point mutations in synthesized oligomers, indicating their significance in understanding and optimizing oligonucleotide synthesis processes (Adamiak, Biała, & Skalski, 1985).

Antagonist Radioligands for A2B Adenosine Receptors

Compounds such as MRE 2029-F20, acting as selective antagonist ligands for A2B adenosine receptors, demonstrate applications in pharmacology, particularly in the development of drugs targeting cardiovascular diseases, cancer, and inflammation. Their high affinity and selectivity make them valuable tools for pharmacological characterization of receptor subtypes (Baraldi et al., 2004).

Imaging Translocator Protein (TSPO) in Brain

Research involving 18F-labeled PET ligands, such as 18F-FEAC and 18F-FEDAC, for imaging translocator protein (18 kDa) (TSPO) in the brain suggests applications in neurology and neuropharmacology. These studies are critical for understanding neuroinflammation and neurodegenerative diseases, offering insights into the brain's response to injury and potential therapeutic targets (Yui et al., 2010).

Synthesis and Antimicrobial Activities of Purin-Diones

The synthesis and evaluation of antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones showcase the potential of purine derivatives in developing new antimicrobial agents. Such research is crucial for addressing antibiotic resistance and developing novel therapeutics (Sharma, Sharma, & Rane, 2004).

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s intended to be a drug, studies could focus on its pharmacokinetics, pharmacodynamics, and toxicity .

Eigenschaften

IUPAC Name

2-[9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O5/c1-22-16-15(17(27)25(19(22)28)10-14(20)26)24-8-4-7-23(18(24)21-16)12-6-5-11(29-2)9-13(12)30-3/h5-6,9H,4,7-8,10H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXLJXQYAHFFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3CCCN(C3=N2)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.